molecular formula C21H25NO3S B2404534 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine CAS No. 1421462-59-0

2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine

Cat. No. B2404534
CAS RN: 1421462-59-0
M. Wt: 371.5
InChI Key: KZLLLQXMVHSHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a tetrahydronaphthalen-2-yl group, which is a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The morpholine ring provides a polar, basic character to the molecule, while the tetrahydronaphthalen-2-yl group is a large, hydrophobic moiety .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The morpholine ring could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could act as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (morpholine ring) and nonpolar (tetrahydronaphthalen-2-yl group) regions could give the compound unique solubility properties .

Scientific Research Applications

Anticancer Activities

Compounds structurally related to 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine have shown promising results in anticancer evaluations. Specifically, derivatives of 1,4‐Naphthoquinones containing a Phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7, by inducing apoptosis and cell cycle arrest at the G1 phase. The effectiveness of these compounds underscores their potential as agents against a variety of cancer types (Ravichandiran et al., 2019).

Modulation of Antibiotic Activity

Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi revealed that this compound, while showing high minimum inhibitory concentration (MIC) values, could significantly enhance the effectiveness of other antibiotics. This suggests its utility in overcoming antibiotic resistance, particularly in treating infections caused by multi-resistant strains (Oliveira et al., 2015).

Development of Retinoid X Receptor (RXR)-Selective Agonists

In the realm of receptor-targeted therapies, analogues of bexarotene, a compound structurally similar to the subject molecule, have been synthesized and evaluated for selective RXR agonism. These studies aim to develop therapeutic agents with minimized side effects by enhancing selectivity for RXR, highlighting the compound's role in innovative cancer treatments (Heck et al., 2016).

Synthesis and Characterization in Organic Chemistry

The unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholine, leading to benzo[b]thiophene 1,1-dioxides, underscores the compound's relevance in synthesizing novel organic materials. Such reactions offer insights into the synthesis of new chemical entities with potential applications in material science and drug development (Luo et al., 2015).

Green Chemistry and Biodegradability

Investigations into the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids demonstrate the compound's applicability in developing environmentally friendly solvents. Such studies are crucial for advancing green chemistry by creating substances that are less harmful and more biodegradable, supporting sustainable practices in chemical manufacturing (Pernak et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the structural complexity of this compound, it could be of interest for further study in medicinal chemistry. The combination of a morpholine ring and a tetrahydronaphthalen-2-yl group could potentially give rise to unique biological activities .

properties

IUPAC Name

2-benzyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-3,6-7,10-11,15,20H,4-5,8-9,12-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLLQXMVHSHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.